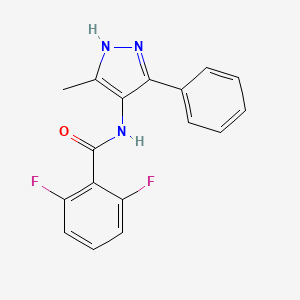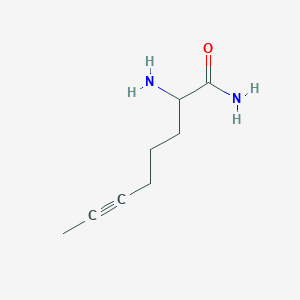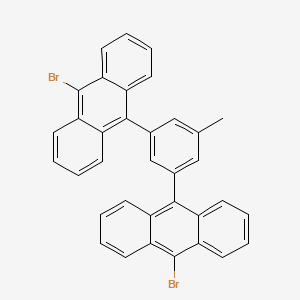![molecular formula C17H16ClNO B14207966 Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- CAS No. 834895-53-3](/img/structure/B14207966.png)
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- typically involves the functionalization of preformed pyrrolidine rings. One common method includes the reaction of 3-chloro-4-(1-pyrrolidinyl)phenyl derivatives with benzoyl chloride under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives.
Wissenschaftliche Forschungsanwendungen
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- has several applications in scientific research:
Wirkmechanismus
The mechanism of action of Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methanone, (3-methylphenyl)phenyl-: Similar structure but with a methyl group instead of a chloro group.
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the pyrrolidine ring.
Uniqueness
Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl- is unique due to the presence of the pyrrolidine ring, which enhances its three-dimensional structure and potential biological activity. This structural feature allows for greater interaction with biological targets, making it a valuable compound in medicinal chemistry .
Eigenschaften
CAS-Nummer |
834895-53-3 |
|---|---|
Molekularformel |
C17H16ClNO |
Molekulargewicht |
285.8 g/mol |
IUPAC-Name |
(3-chloro-4-pyrrolidin-1-ylphenyl)-phenylmethanone |
InChI |
InChI=1S/C17H16ClNO/c18-15-12-14(17(20)13-6-2-1-3-7-13)8-9-16(15)19-10-4-5-11-19/h1-3,6-9,12H,4-5,10-11H2 |
InChI-Schlüssel |
XCOFUQWIWZWIPP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C(=O)C3=CC=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
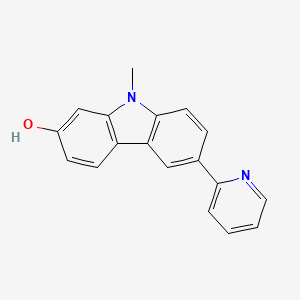
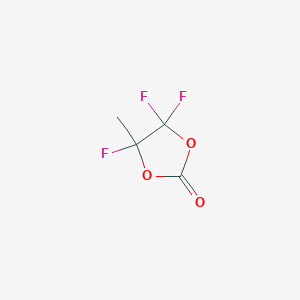
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
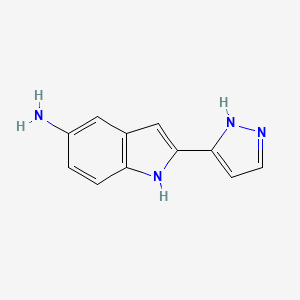
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
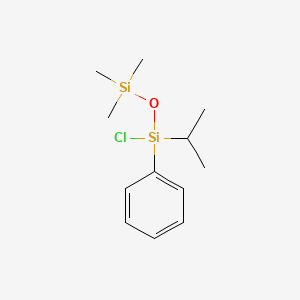
![1H-Pyrazolo[4,3-c]isoquinoline, 9-fluoro-3-methyl-5-phenyl-](/img/structure/B14207917.png)

![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)

